2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring both pyridine and pyrimidine moieties. This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. Its chemical structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the classification of pyrimidine carboxylic acids, which are characterized by the presence of a carboxylic acid functional group attached to a pyrimidine ring. The specific structural formula of 2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid is given by the molecular formula with a molecular weight of approximately 215.21 g/mol .
The synthesis of 2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid can be achieved through several methods, including:
The reaction conditions typically include controlled temperature and pressure, with solvents such as dimethylformamide or dimethyl sulfoxide being commonly used. The purification of the final product often involves recrystallization or chromatography techniques.
2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions:
Reagents commonly used include:
The mechanism by which 2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid exerts its biological effects typically involves interaction with specific biological targets, such as enzymes or receptors. These interactions may inhibit or modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects .
Research indicates that compounds with similar structures have shown efficacy in blocking calcium channels, which play crucial roles in various physiological processes including neurotransmitter release and muscle contraction .
The physical properties of 2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid include:
Chemical properties include:
Further analyses may involve spectroscopic methods (NMR, IR) to confirm structure and purity .
2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid is primarily utilized in:
This compound's versatility makes it an important subject for ongoing research in drug development and synthetic chemistry.
Esterification serves as a foundational step in synthesizing 2-(pyridin-4-yl)pyrimidine-4-carboxylic acid derivatives. For example, nicotinic acid undergoes esterification with ethanol under acid catalysis to yield ethyl nicotinate, which is subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA) to generate pyridine N-oxides [7]. This N-oxide intermediate facilitates ortho-functionalization, as seen in reactions with trimethylsilyl cyanide (TMSCN), enabling nucleophilic substitution at the C2 position [7]. Subsequent reductive steps (e.g., Na/NH₄Cl) yield aminomethyl derivatives, which are cyclized with benzyl 1,2,3-triazine-5-carboxylate via Diels-Alder reactions to assemble the pyrimidine core [7].
Transition-metal-catalyzed cross-couplings are pivotal for constructing the biaryl backbone. Suzuki-Miyaura reactions using 2-pyridylboronic acids or tetrabutylammonium 2-pyridyltriolborate salts with aryl halides afford 2,4-disubstituted pyrimidines in high yields (75–92%) [1] [4]. Peptide coupling agents like 1,1'-carbonyldiimidazole (CDI) or EDCI/HOBt efficiently link 2-(pyridin-4-yl)pyrimidine-4-carboxylic acid with amines, yielding amide derivatives such as N-(pyridin-4-yl)thieno[2,3-d]pyrimidine-4-carboxamides [4]. Nickel-catalyzed reductive couplings further enable C–C bond formation between bromopyridines and alkyl bromides, accommodating functional groups like free amines and alcohols [1].
Table 1: Key Cross-Coupling Reactions for Pyrimidine Assembly
| Reaction Type | Catalyst System | Substrates | Yield (%) | Application Example |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂dcpp/CuI | 2-Pyridylborate + Aryl chloride | 85–92 | Biaryl building blocks [1] |
| Peptide coupling | EDCI/HOBt | Carboxylic acid + Aminopyridine | 70–88 | Antimicrobial amides [4] |
| Nickel reductive | Ni-catalyst/Zn reductant | Bromopyridine + Alkyl bromide | 65–78 | Quaternary center formation [1] |
Solvent-free mechanochemistry enhances regioselectivity and sustainability. For instance, magnesium(0) activated by ball milling mediates direct C4-H alkylation of pyridines with alkyl halides, achieving >90% regioselectivity and tolerating reducible functionalities (e.g., aldehydes) [1]. Titanacyclopropanes, generated in situ, react with pyridine N-oxides under mild conditions to install complex alkyl chains at C2 without solvents [1]. These methods reduce waste and improve atom economy, as demonstrated in gram-scale syntheses of agrochemical intermediates like 2-alkylpyridines [1] [9].
Microwave irradiation drastically accelerates cyclization steps. In combinatorial libraries, pyrimidine ring formation via Diels-Alder reactions completes within 10 minutes under microwave conditions, compared to 12 hours conventionally, while maintaining yields >85% [7]. Hydrothermal techniques facilitate one-pot cyclocondensations, such as synthesizing ethyl 6-(5-(aryl)pyrimidin-2-yl)nicotinates at 120°C, achieving 80% conversion with minimal byproducts [7]. These methods enhance energy efficiency and enable rapid access to derivatives like antifibrotic agents 12m and 12q [7].
Carbodiimide-mediated amidation enables rapid diversification of the carboxylic acid moiety. For example, coupling 2-(pyridin-4-yl)pyrimidine-4-carboxylic acid with 2-amino-6-methylpyridine or 4-aminopyridine using EDCI/HOBt yields amides with antimicrobial activity against Pseudomonas aeruginosa (MIC: 8–16 µg/mL) [4]. This approach constructs libraries of 20+ analogs in a single step, with structure-activity relationship (SAR) studies identifying the 2-amino-6-methylpyridine fragment as optimal for TrmD enzyme inhibition [4].
Table 2: Bioactive Hybrid Molecules Derived from Combinatorial Approaches
| Hybrid Structure | Biological Target | Activity | Reference |
|---|---|---|---|
| N-(6-Methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide | TrmD enzyme (P. aeruginosa) | Antimicrobial (MIC: 8 µg/mL) [4] | |
| [Ru(dppz)₂(2-(pyridin-2-yl)pyrimidine-4-carboxylate)]²⁺ | DNA/cancer cells | Antitumor (IC₅₀: 5 µM) [6] | |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Hepatic stellate cells | Antifibrotic (IC₅₀: 45.81 µM) [7] |
Hybridization integrates pharmacophores to enhance bioactivity. Ruthenium(II) polypyridyl complexes incorporating 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid ligands (e.g., CppH) exhibit anticancer activity by DNA intercalation, with IC₅₀ values of ~5 µM against cisplatin-resistant cells [6]. Similarly, molecular docking validates that fusing thienopyrimidine carboxylates with pyridyl fragments improves binding to bacterial TrmD (ΔG: −9.2 kcal/mol) [4]. Antifibrotic hybrids like compound 12q combine pyrimidine-pyridine cores with 3,4-difluorophenyl groups, suppressing collagen synthesis by 60% at 100 µM [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: